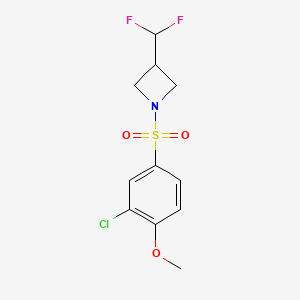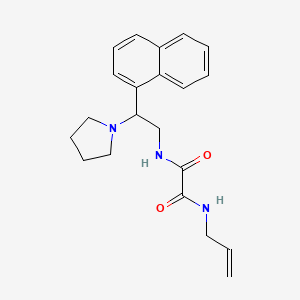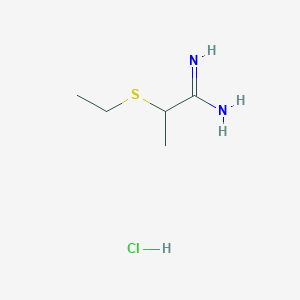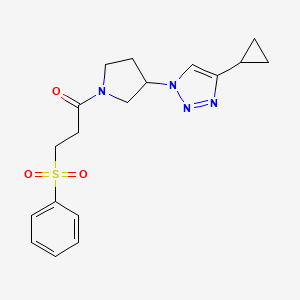
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as PF-06282999 and belongs to the class of azetidine sulfonamides.
作用机制
The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the inhibition of IRAK4. IRAK4 is a protein kinase that is involved in the activation of the immune response. Upon stimulation by various molecules, such as lipopolysaccharides and cytokines, IRAK4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines. Inhibition of IRAK4 by this compound results in the suppression of the immune response and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in preclinical models. The compound has been found to have a potent inhibitory effect on IRAK4, resulting in the suppression of the immune response. This effect has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of various autoimmune diseases.
实验室实验的优点和局限性
The advantages of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine for lab experiments include its potent inhibitory effect on IRAK4, which makes it a valuable tool for studying the immune response. The compound has also shown promising results in preclinical studies for the treatment of various diseases, making it a potential candidate for drug development.
The limitations of this compound for lab experiments include the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of the compound in humans.
未来方向
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine has several potential future directions. One direction is the development of the compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is the use of the compound as a tool for studying the immune response and the role of IRAK4 in disease pathogenesis. Further studies are needed to determine the safety and efficacy of the compound in humans and to identify potential drug targets for the treatment of various diseases.
合成方法
The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves a multi-step process. The initial step involves the reaction of 3-chloro-4-methoxyaniline with trifluoromethylsulfonyl chloride to form 3-chloro-4-methoxyphenylsulfonyl chloride. This intermediate is then reacted with 1,3-difluoroazetidine to obtain this compound. The final compound is obtained after purification by column chromatography.
科学研究应用
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been found to inhibit the activity of a protein called IRAK4, which plays a crucial role in the immune response. Inhibition of IRAK4 has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of various autoimmune diseases.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRYYTMUFVWCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2809716.png)




![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)
![5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2809724.png)
![{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2809725.png)
![3-Methyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B2809726.png)

![Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809731.png)

![3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2809735.png)

